molecular formula C43H44O24 B13826366 (6E)-4-[[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione

(6E)-4-[[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione

Cat. No.: B13826366
M. Wt: 944.8 g/mol
InChI Key: NSGCLTHKBMQHCS-FTJOKWPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex polyphenolic glycoside characterized by a central cyclohexane-1,3,5-trione core substituted with two (E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene moieties and two β-D-glucopyranosyl units. The structural features include:

  • Cyclohexane trione backbone: A six-membered ring with three ketone groups, creating a highly oxidized and reactive scaffold.
  • Cinnamoyl-derived substituents: The (E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene groups are structurally analogous to cinnamic acid derivatives, which are known for antioxidant and anti-inflammatory properties .
  • Glycosylation: Two β-D-glucopyranosyl units (oxan-2-yl groups) attached via ester linkages, enhancing solubility and modulating bioactivity .

Properties

Molecular Formula

C43H44O24

Molecular Weight

944.8 g/mol

IUPAC Name

(6E)-4-[[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione

InChI

InChI=1S/C43H44O24/c44-14-24-30(52)32(54)34(56)40(64-24)66-42(62)36(58)20(28(50)26(38(42)60)22(48)11-5-16-1-7-18(46)8-2-16)13-21-29(51)27(23(49)12-6-17-3-9-19(47)10-4-17)39(61)43(63,37(21)59)67-41-35(57)33(55)31(53)25(15-45)65-41/h1-12,20,24-25,30-35,40-41,44-49,51-57,62-63H,13-15H2/b11-5+,12-6+,26-22+,27-23+/t20?,24-,25-,30-,31-,32+,33+,34-,35-,40+,41+,42?,43?/m1/s1

InChI Key

NSGCLTHKBMQHCS-FTJOKWPVSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=C\2/C(=O)C(C(=O)C(C2=O)(O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CC4=C(/C(=C(/C=C/C5=CC=C(C=C5)O)\O)/C(=O)C(C4=O)(O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)/O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=C2C(=O)C(C(=O)C(C2=O)(O)OC3C(C(C(C(O3)CO)O)O)O)CC4=C(C(=C(C=CC5=CC=C(C=C5)O)O)C(=O)C(C4=O)(O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of intermediate compounds through reactions such as aldol condensation, hydroxylation, and cyclization. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would include purification steps such as crystallization or chromatography to isolate the pure compound from any by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The trione structure can be reduced to form diols or alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the trione structure may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes or receptors involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity Source/Class Reference
(6E)-4--cyclohexane-1,3,5-trione (Target Compound) Cyclohexane-1,3,5-trione Two (E)-cinnamoyl groups, two β-D-glucopyranosyl units Hypothesized: Antioxidant, anti-inflammatory (analogous to Populus buds) Polyphenolic glycoside
Cyanidin 3-O-[β-D-Xylopyranosyl-(1→2)-(4-hydroxy-E-cinnamoyl)-(→6)-β-D-glucopyranoside] Flavonoid (anthocyanidin) Cinnamoyl ester, β-D-glucopyranosyl and β-D-xylopyranosyl units Antioxidant, anti-inflammatory Flavonoid glycoside
Ellagic acid derivatives Hexahydroxydiphenic acid (HHDP) Multiple galloyl or HHDP groups esterified to a glucose core Antioxidant, anticancer, anti-inflammatory Hydrolyzable tannins
3-{[...]}-chromen-1-ylium (from ) Flavonoid (chromen-ylium) Cinnamoyl ester, β-D-glucopyranosyl, and β-D-xylopyranosyl units Antioxidant, pigment stability Anthocyanin derivative
Phenylpropenoid glycerides Glycerol backbone Phenylpropenoic acids (e.g., caffeoyl, feruloyl) esterified to glycerol Antimicrobial, anti-inflammatory Phenylpropenoid derivatives

Key Structural Differences

Core Backbone: The target compound’s cyclohexane trione core is distinct from flavonoid (e.g., cyanidin) or tannin (e.g., ellagic acid) backbones. This trione system may confer unique redox properties compared to aromatic flavonoid systems . Ellagic acid derivatives feature a dimeric gallic acid structure (HHDP), whereas the target compound lacks galloyl groups but includes cinnamoyl moieties .

Glycosylation Patterns: The target compound’s β-D-glucopyranosyl units are directly esterified to the trione core, unlike flavonoid glycosides (e.g., cyanidin derivatives), where sugars are typically linked via O-glycosidic bonds to hydroxyl groups .

Substituent Geometry :

  • The (E)-configuration of the cinnamoyl groups in the target compound is critical for π-π stacking interactions, enhancing antioxidant capacity compared to (Z)-isomers .

Functional and Bioactivity Insights

  • Antioxidant Potential: The cinnamoyl and trione groups in the target compound likely act as radical scavengers, similar to cyanidin glycosides and ellagic acid derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.